1-Cyclopropyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide is a heterocyclic organic compound containing a piperidine ring linked to a 1,2,4-oxadiazole moiety via a methylene bridge. This compound belongs to a class of molecules known as mGluR5 positive allosteric modulators (PAMs). [] mGluR5 PAMs enhance the activity of metabotropic glutamate receptor subtype 5 (mGluR5), a G protein-coupled receptor involved in glutamatergic neurotransmission. [] In scientific research, 1-cyclopropyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide is studied for its potential as a novel therapeutic agent for various central nervous system (CNS) disorders, including schizophrenia. []
1-Cyclopropyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide acts as a positive allosteric modulator of the mGluR5 receptor. [] Allosteric modulators bind to a site distinct from the orthosteric site (where the endogenous ligand glutamate binds). [] Upon binding to the allosteric site, PAMs enhance the receptor's response to glutamate, leading to increased downstream signaling. []
1-Cyclopropyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide is primarily studied for its potential therapeutic applications in treating CNS disorders, specifically schizophrenia. [] Preclinical studies have demonstrated its efficacy in reducing conditioned avoidance responding, decreasing apomorphine-induced climbing, and blocking phencyclidine, apomorphine, and amphetamine-induced locomotor activities in animal models of schizophrenia. []
Furthermore, this compound has shown procognitive effects in animal models, increasing novel object recognition and reducing impulsivity in the five-choice serial reaction time test. [] These findings suggest its potential therapeutic value in addressing both the positive and negative symptoms of schizophrenia, as well as the associated cognitive deficits.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: